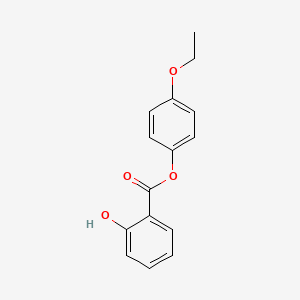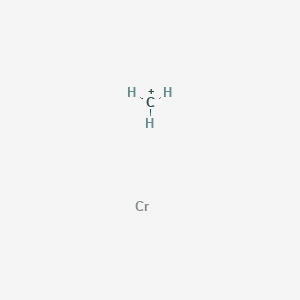
Carbanylium;chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanylium;chromium is a compound that involves the coordination of a carbanylium ion with a chromium center. Chromium, a transition metal, is known for its various oxidation states and its ability to form complex compounds. The unique properties of this compound make it an interesting subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbanylium;chromium can be synthesized through several methods. One common approach involves the reaction of chromium hexacarbonyl with a carbanylium ion source under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to stabilize the intermediate complexes .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature vacuum methods or electrochemical processes. These methods ensure the purity and stability of the compound, which is crucial for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanylium;chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions where the carbanylium ion can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) complexes .
Applications De Recherche Scientifique
Carbanylium;chromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: This compound is used in the production of high-performance materials, including coatings and alloys.
Mécanisme D'action
The mechanism by which carbanylium;chromium exerts its effects involves the coordination of the carbanylium ion to the chromium center. This coordination alters the electronic structure of the chromium, enabling it to participate in various catalytic and redox processes. The molecular targets and pathways involved include interactions with other metal centers and organic substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to carbanylium;chromium include:
Chromium hexacarbonyl: A well-known chromium complex with carbonyl ligands.
Chromium(III) acetate: Another chromium complex with acetate ligands.
Uniqueness
What sets this compound apart from these similar compounds is its unique coordination with the carbanylium ion. This coordination imparts distinct electronic and catalytic properties, making it particularly useful in specialized applications .
Propriétés
Numéro CAS |
89612-53-3 |
|---|---|
Formule moléculaire |
CH3Cr+ |
Poids moléculaire |
67.031 g/mol |
Nom IUPAC |
carbanylium;chromium |
InChI |
InChI=1S/CH3.Cr/h1H3;/q+1; |
Clé InChI |
CGJJQPRKMTVTQR-UHFFFAOYSA-N |
SMILES canonique |
[CH3+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


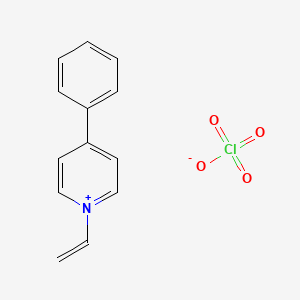

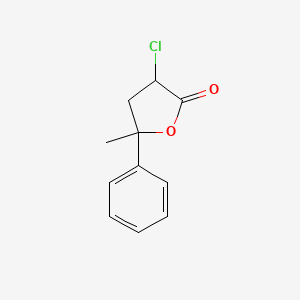
![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
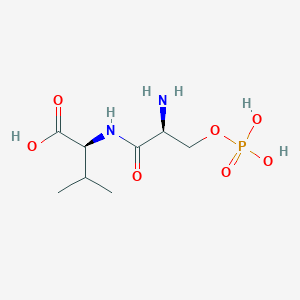
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)

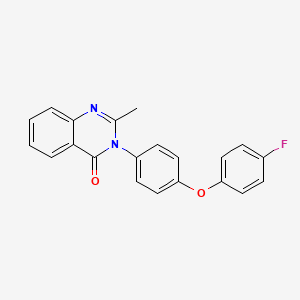
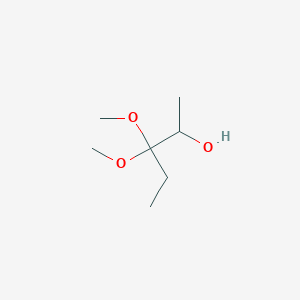
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

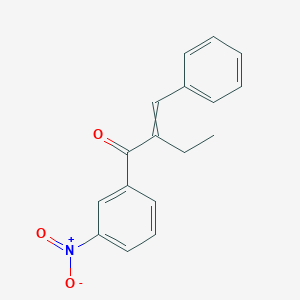
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
